molecular formula C15H13N3O2S B2664104 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-68-4

1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2664104
CAS No.: 899968-68-4
M. Wt: 299.35
InChI Key: LMNJFGGEUCHTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a thiophene ring, which is a sulfur-containing heterocycle. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: Starting with a suitable precursor, such as 2-aminonicotinic acid, the naphthyridine core is constructed through cyclization reactions.

    Introduction of the Methyl Group: Methylation of the naphthyridine core is achieved using methylating agents like methyl iodide under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the naphthyridine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated thiophene derivatives, nucleophiles like amines or thiols, under reflux conditions.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

1-Methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for diseases where modulation of specific molecular pathways is desired.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

    1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the thiophene ring, which may result in different biological activities.

    2-Oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but without the methyl group, affecting its chemical properties.

    1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Contains a quinoline core instead of a naphthyridine core, leading to different reactivity and applications.

Uniqueness: 1-Methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of both the naphthyridine core and the thiophene ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-18-13-10(4-2-6-16-13)8-12(15(18)20)14(19)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNJFGGEUCHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.